molecular formula C10H17N3S B562858 (S)-Pramipexole-d3, Dihydrochloride CAS No. 1217695-77-6

(S)-Pramipexole-d3, Dihydrochloride

Cat. No.: B562858
CAS No.: 1217695-77-6
M. Wt: 214.345
InChI Key: FASDKYOPVNHBLU-LNEZGBMJSA-N
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Description

(S)-Pramipexole-d3, Dihydrochloride is a deuterated form of pramipexole, a nonergot dopamine agonist. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of pramipexole. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems and understanding its metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Pramipexole-d3, Dihydrochloride involves several steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms and the formation of the pramipexole structure. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-Pramipexole-d3, Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound back to its parent form.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pramipexole structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various pramipexole derivatives, which can be further analyzed for their pharmacological properties.

Scientific Research Applications

(S)-Pramipexole-d3, Dihydrochloride is widely used in scientific research, including:

    Chemistry: Studying the metabolic pathways and stability of pramipexole.

    Biology: Investigating the interaction of pramipexole with biological targets.

    Medicine: Understanding the pharmacokinetics and pharmacodynamics of pramipexole in clinical settings.

    Industry: Developing new formulations and delivery methods for pramipexole-based therapies.

Mechanism of Action

(S)-Pramipexole-d3, Dihydrochloride exerts its effects by binding to dopamine receptors, specifically the D2, D3, and D4 receptors. By stimulating these receptors, the compound mimics the action of dopamine, leading to increased dopamine activity in the brain. This mechanism is particularly relevant in the treatment of Parkinson’s disease and restless legs syndrome, where dopamine deficiency is a key factor .

Comparison with Similar Compounds

Similar Compounds

    Pramipexole: The non-deuterated form of (S)-Pramipexole-d3, Dihydrochloride.

    Ropinirole: Another nonergot dopamine agonist used in the treatment of Parkinson’s disease.

    Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.

Uniqueness

The uniqueness of this compound lies in its deuterium atoms, which provide distinct advantages in tracing and studying the compound in biological systems. This makes it a valuable tool in pharmacokinetic and pharmacodynamic studies, offering insights that are not possible with non-deuterated compounds.

Properties

CAS No.

1217695-77-6

Molecular Formula

C10H17N3S

Molecular Weight

214.345

IUPAC Name

(6S)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

InChI

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m0/s1/i1D3

InChI Key

FASDKYOPVNHBLU-LNEZGBMJSA-N

SMILES

CCCNC1CCC2=C(C1)SC(=N2)N

Synonyms

(S)-4,5,6,7-Tetrahydro-N6-(propyl-d3)-2,6-benzothiazolediamine Dihydrochloride; 

Origin of Product

United States

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